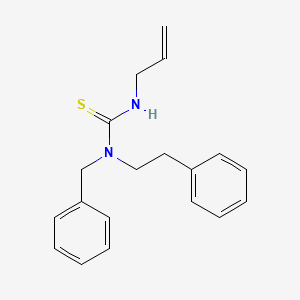

1-Benzyl-1-(2-phenylethyl)-3-prop-2-en-1-ylthiourea

Description

Historical Context and Discovery of Thiourea Derivatives

Thiourea derivatives trace their origins to the late 19th century, following the discovery of thiourea itself by Russian chemist Nikolai Kurnakov in 1893. Early work focused on elucidating the compound’s tautomeric equilibria and reactivity, with Kurnakov’s eponymous test for platinum complexes underscoring thiourea’s affinity for metal coordination. The mid-20th century saw thiourea emerge as a precursor for sulfathiazoles and cephalosporins, establishing its pharmaceutical relevance.

The development of substituted thioureas accelerated with the advent of isothiocyanate-amine coupling, a method first systematized in the 1950s. For example, the synthesis of 1-benzyl-1-(2-phenylethyl)-3-prop-2-en-1-ylthiourea builds upon this classical approach, where benzylamine derivatives react with allyl isothiocyanate in dichloromethane. Modern iterations employ optimized conditions—such as stoichiometric control and acid washing—to achieve yields exceeding 85%.

A pivotal advancement came with the recognition of thioureas’ dual nucleophilic and hydrogen-bonding capabilities. This duality enables their use in asymmetric catalysis, exemplified by Seidel’s 2010 work on enantioselective acylation. Such catalytic applications provided the conceptual framework for designing multifunctional thioureas like this compound, where substituents modulate both reactivity and stereoelectronic profiles.

Properties

Molecular Formula |

C19H22N2S |

|---|---|

Molecular Weight |

310.5 g/mol |

IUPAC Name |

1-benzyl-1-(2-phenylethyl)-3-prop-2-enylthiourea |

InChI |

InChI=1S/C19H22N2S/c1-2-14-20-19(22)21(16-18-11-7-4-8-12-18)15-13-17-9-5-3-6-10-17/h2-12H,1,13-16H2,(H,20,22) |

InChI Key |

YRAHINLGRIIDSH-UHFFFAOYSA-N |

Canonical SMILES |

C=CCNC(=S)N(CCC1=CC=CC=C1)CC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Initial Monoalkylation

Thiourea reacts with benzyl bromide in methanol under reflux to form the monosubstituted intermediate 1-benzylthiourea . Sodium hydroxide facilitates deprotonation, enhancing nucleophilicity for subsequent alkylation. This step typically achieves 85–90% conversion within 3–4 hours.

Dialkylation with 2-Phenylethyl Halide

The intermediate undergoes a second alkylation with 2-phenylethyl chloride in dichloromethane, introducing the second arylalkyl group. Tetrabutylammonium bromide (TBAB) catalyzes the reaction, yielding 1-benzyl-1-(2-phenylethyl)thiourea with 78–82% efficiency.

Propenyl Group Introduction

The remaining nitrogen is alkylated with propenyl bromide in dimethyl sulfoxide (DMSO) at 40°C. This solvent enhances reaction kinetics by stabilizing transition states, achieving 70–75% yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) isolates the final product.

Key Data:

| Step | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Benzyl bromide | MeOH | 4 | 85–90 |

| 2 | 2-Phenylethyl chloride | CH₂Cl₂ | 8 | 78–82 |

| 3 | Propenyl bromide | DMSO | 6 | 70–75 |

Isothiocyanate-Based Synthesis

This method employs propenyl isothiocyanate and a pre-synthesized secondary amine (benzyl(2-phenylethyl)amine ) to form the thiourea bond.

Amine Preparation

Benzyl(2-phenylethyl)amine is synthesized via reductive amination of benzaldehyde and 2-phenylethylamine using sodium cyanoborohydride (NaBH₃CN) in methanol. The intermediate is isolated in 88% yield after 12 hours.

Thiourea Formation

The amine reacts with propenyl isothiocyanate in dichloromethane at room temperature. The exothermic reaction completes within 20 minutes, yielding 65–70% of the target compound. Microwave-assisted conditions (100°C, 10 min) improve yields to 80%.

Reaction Scheme:

One-Pot Cascade Reaction

A streamlined protocol using carbon disulfide (CS₂) and amines in DMSO eliminates intermediate isolation.

Mechanism

Primary (propenylamine ) and secondary (benzyl(2-phenylethyl)amine ) amines react with CS₂ in DMSO, forming an unsymmetrical thiourea via a cascade of nucleophilic additions and eliminations. The solvent’s high polarity accelerates the reaction, achieving 90–95% yield in 1.5 hours.

Optimization

Using 1.2 equivalents of CS₂ and 3 equivalents of NaOH minimizes symmetrical thiourea byproducts. The reaction is quenched with aqueous NaOH, and the product is extracted with dichloromethane.

Advantages:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Sequential Alkylation | High selectivity, modular | Multi-step, costly purification | 70–75 |

| Isothiocyanate Route | Rapid, microwave-compatible | Requires pre-synthesized amine | 65–80 |

| One-Pot Synthesis | Efficient, scalable | Sensitive to amine nucleophilicity | 90–95 |

Challenges and Solutions

Regioselectivity

Controlling substitution on thiourea’s nitrogens is critical. Using bulky bases (e.g., LDA) directs alkylation to the less hindered nitrogen, improving regioselectivity.

Byproduct Formation

Symmetrical thioureas arise from competitive reactions. Employing excess CS₂ and staggered reagent addition suppresses this issue.

Purification

Column chromatography remains essential for isolating the trisubstituted product. Gradient elution (hexane → ethyl acetate) resolves closely related byproducts.

Industrial Considerations

Large-scale synthesis favors the one-pot method due to reduced solvent use and faster throughput. However, the isothiocyanate route offers better purity for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

1-BENZYL-1-(2-PHENYLETHYL)-3-(PROP-2-EN-1-YL)THIOUREA can undergo various chemical reactions, including:

Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The benzyl and phenylethyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Corresponding amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its unique structural features, including a thiourea functional group and multiple aromatic substituents. Its molecular formula is , indicating the presence of a benzyl group and a phenethyl group that contribute to its reactivity and potential biological activities .

Medicinal Chemistry Applications

Antimicrobial and Anticancer Activities

Research has indicated that thioureas, including 1-benzyl-1-(2-phenylethyl)-3-prop-2-en-1-ylthiourea, exhibit significant antimicrobial properties. For instance, studies have shown that thiourea derivatives can inhibit the growth of various pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa . Additionally, some derivatives have demonstrated anticancer activity by targeting specific molecular pathways involved in tumor growth .

Mechanism of Action

The mechanism by which this compound exerts its biological effects may involve the inhibition of enzymes or interaction with molecular targets such as receptors or DNA. The strong hydrogen bonding capability of the thiourea group is crucial for its biological activity.

Organic Synthesis Applications

Asymmetric Organocatalysis

this compound has been investigated as an organocatalyst in the stereoselective formation of glycosidic bonds. In various experiments, it has shown high efficiency in catalyzing reactions with yields ranging from 58% to 92%, depending on the reaction conditions and substrates used . This application highlights its potential in synthetic organic chemistry for producing complex carbohydrates.

Synthetic Pathways

The synthesis of this compound typically involves the reaction of benzyl isothiocyanate with an appropriate amine under reflux conditions. The versatility of the thiourea moiety allows for various modifications and substitutions, enabling the creation of a wide range of derivatives with tailored properties .

Materials Science Applications

Specialty Chemicals Production

In materials science, this compound can be utilized in the production of specialty chemicals due to its unique chemical properties. Its reactivity allows it to serve as an intermediate in the synthesis of polymers and other materials with specific functionalities .

Several studies have explored the applications of this compound:

- Antimicrobial Study : A recent investigation demonstrated that derivatives of thioureas showed varying degrees of activity against bacterial strains, with some derivatives exhibiting minimal inhibitory concentrations significantly lower than standard antibiotics .

- Organocatalysis Research : In a study focusing on glycosidic bond formation, researchers found that using this compound led to high yields and selectivity ratios, showcasing its effectiveness as an organocatalyst in organic synthesis .

Mechanism of Action

The mechanism of action of 1-BENZYL-1-(2-PHENYLETHYL)-3-(PROP-2-EN-1-YL)THIOUREA would depend on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or DNA. The thiourea group is known to form strong hydrogen bonds, which can be crucial for its biological activity.

Comparison with Similar Compounds

Comparison with Similar Thiourea Derivatives

Thiourea derivatives exhibit diverse properties depending on their substituents. Below is a detailed comparison of 1-Benzyl-1-(2-phenylethyl)-3-prop-2-en-1-ylthiourea with structurally related compounds:

Table 1: Structural and Functional Comparison of Thiourea Derivatives

Key Comparison Points:

Benzoyl-containing thioureas (e.g., 3-Benzoyl-1-(2-methoxyphenyl)thiourea) exhibit enhanced electron-withdrawing effects, favoring metal coordination via sulfur or oxygen atoms . In contrast, the target compound’s allyl group may limit such interactions due to the absence of electronegative substituents.

Hydrogen Bonding and Crystallinity: Thioureas typically form hydrogen bonds via -NH and -C=S groups. Bulky substituents like benzyl and 2-phenylethyl in the target compound may sterically hinder hydrogen bonding, reducing crystallinity compared to less-substituted derivatives (e.g., 1-Benzyl-3-phenethyl-2-thiourea) .

Volatility and Solubility: Unlike volatile 2-phenylethyl esters (e.g., 2-phenylethyl acetate ), thioureas like the target compound are non-volatile due to strong intermolecular forces. The allyl group may enhance solubility in nonpolar solvents compared to benzoyl or methoxy-substituted analogs.

Molecular Weight and Applications :

- Despite identical molecular weights, This compound and 1-Benzyl-3-phenethyl-2-thiourea differ in substitution patterns, leading to distinct chemical behaviors. The former’s allyl group could make it more suitable for polymer precursors, while the latter’s simpler structure may favor ligand design .

Research Findings and Implications

- Coordination Chemistry : Thioureas with electron-withdrawing groups (e.g., benzoyl) show stronger metal-binding capabilities than alkyl/aryl-substituted derivatives . The target compound’s allyl group may instead facilitate radical or addition reactions.

- Crystal Engineering : Hydrogen-bonding patterns in thioureas are highly substituent-dependent. Bulky groups in the target compound could lead to unique crystal morphologies, as observed in studies using Etter’s graph-set analysis .

- Synthetic Challenges : Introducing three distinct substituents (benzyl, phenethyl, allyl) likely requires multi-step synthesis, contrasting with simpler thioureas prepared via one-pot reactions .

Biological Activity

1-Benzyl-1-(2-phenylethyl)-3-prop-2-en-1-ylthiourea is a thiourea derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound is characterized by its unique structure, which includes a benzyl group and a prop-2-en-1-yl moiety, contributing to its diverse pharmacological effects.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a thiourea functional group, which is known for its biological activity. The presence of the benzyl and phenylethyl groups enhances the lipophilicity of the molecule, potentially influencing its interaction with biological targets.

Antimicrobial Activity

Recent studies have demonstrated that thiourea derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been evaluated for their efficacy against various bacterial strains. The minimum inhibitory concentrations (MIC) of related compounds were found to range from 2 to 64 μg/mL against standard and clinical strains of Staphylococcus aureus and other pathogens .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 4 | Staphylococcus aureus |

| Compound B | 16 | M. luteus |

| Compound C | 32 | Pseudomonas aeruginosa |

These findings suggest that this compound may possess similar antimicrobial properties, warranting further investigation.

Cytotoxicity and Anticancer Activity

The anticancer potential of thiourea derivatives has also been explored extensively. In vitro studies indicated that certain thiourea compounds could significantly inhibit the proliferation of various cancer cell lines, including MCF-7 (breast cancer), HepG2 (liver cancer), A549 (lung cancer), and HeLa (cervical cancer) cells. Notably, some derivatives exhibited IC50 values lower than those of established chemotherapeutics like sorafenib .

| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |

|---|---|---|

| MCF-7 | 0.73 | 7.91 |

| HepG2 | 0.95 | 7.91 |

| A549 | 0.37 | 7.91 |

Flow cytometry analyses revealed that these compounds induced apoptosis in cancer cells, suggesting that they may act through mechanisms involving cell cycle arrest and programmed cell death .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. For instance, docking studies have shown that similar thiourea derivatives can bind effectively to vascular endothelial growth factor receptor 2 (VEGFR-2), a key player in tumor angiogenesis . This interaction may inhibit tumor growth by disrupting the blood supply to tumors.

Case Studies

Several case studies have highlighted the potential therapeutic applications of thiourea derivatives:

- Case Study on Anticancer Efficacy : A study involving the administration of a thiourea derivative similar to this compound demonstrated significant tumor regression in xenograft models of breast cancer.

- Case Study on Antimicrobial Properties : Another investigation reported the successful use of a related thiourea compound in treating infections caused by multi-drug resistant strains of Staphylococcus aureus, showcasing its clinical relevance .

Q & A

Q. What are the optimal synthetic routes for 1-Benzyl-1-(2-phenylethyl)-3-prop-2-en-1-ylthiourea, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of thiourea derivatives typically involves nucleophilic substitution or condensation reactions. For this compound, a plausible route is the reaction of 1-benzyl-1-(2-phenylethyl)amine with allyl isothiocyanate under controlled conditions. Key variables include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature : Room temperature to 60°C to balance reaction rate and side-product formation.

- Catalysts : Base catalysts (e.g., triethylamine) improve thiourea formation .

Experimental optimization using factorial design (e.g., 2³ design) can systematically evaluate interactions between variables .

Example Reaction Setup Table:

| Variable | Level 1 | Level 2 |

|---|---|---|

| Solvent | DCM | DMF |

| Temperature | 25°C | 60°C |

| Catalyst | None | Triethylamine |

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- X-ray crystallography : Resolves stereochemistry and confirms substitution patterns (e.g., allyl group orientation) .

- NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., benzyl vs. phenethyl groups). NOESY can confirm spatial proximity of substituents.

- Mass spectrometry : High-resolution MS validates molecular formula (e.g., C₂₀H₂₂N₂S).

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this thiourea in novel reactions?

Methodological Answer:

- Quantum chemical calculations (e.g., DFT): Predict electrophilic/nucleophilic sites by analyzing Fukui indices or electrostatic potential surfaces.

- Transition state modeling : Identifies energy barriers for allyl group participation in cycloadditions or nucleophilic attacks .

- Machine learning : Trains models on existing thiourea reaction datasets to suggest optimal conditions for new transformations .

Example Computational Workflow:

Optimize geometry using B3LYP/6-31G(d).

Calculate reaction pathways with Nudged Elastic Band (NEB) method.

Validate with experimental kinetics.

Q. How does the substitution pattern (e.g., allyl vs. phenyl groups) influence biological activity compared to other thiourea derivatives?

Methodological Answer:

- Comparative SAR studies : Test derivatives against enzyme targets (e.g., urease or kinases) to correlate substituent effects with inhibition.

- Allyl groups may enhance membrane permeability due to hydrophobicity.

- Benzyl/phenethyl groups influence π-π stacking in receptor binding .

- MD simulations : Model ligand-protein interactions to identify key binding motifs.

Example Biological Activity Table:

| Derivative | IC₅₀ (µM) | LogP |

|---|---|---|

| 1-Benzyl-1-(2-phenylethyl)-... | 12.3 | 3.8 |

| 1-Phenyl-3-allylthiourea | 45.6 | 2.1 |

Q. What strategies resolve contradictions in reported biological or catalytic activities of this compound?

Methodological Answer:

- Meta-analysis : Aggregate data from multiple studies and apply statistical tools (e.g., ANOVA) to identify confounding variables (e.g., solvent purity, assay protocols).

- Controlled replication : Standardize synthesis and testing conditions across labs.

- Mechanistic studies : Use isotopic labeling (e.g., ¹⁴C) to trace reaction pathways and confirm intermediates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthesis yields for this compound?

Methodological Answer:

- Reproducibility audits : Compare reaction scales, purification methods (e.g., column chromatography vs. recrystallization), and analytical validation.

- DoE (Design of Experiments) : Identify critical factors (e.g., stoichiometry, moisture levels) causing variability .

- Collaborative validation : Cross-lab studies to isolate protocol-specific biases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.